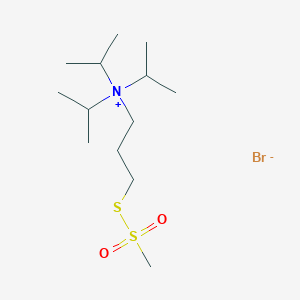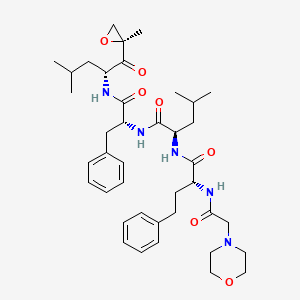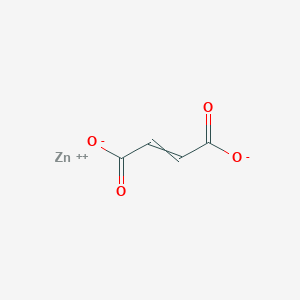![molecular formula C31H51NO2Sn B13855320 (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a tributylstannyl group and a p-tolyl group in its structure suggests its utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the p-tolyl group, and the addition of the tributylstannyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions. The use of automated synthesis platforms could also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tributylstannyl group or to reduce other functional groups within the molecule.
Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler bicyclic amine.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[321]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of bicyclic structures on biological activity. Its potential interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into the design of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Its ability to form stable complexes with metal ions could be exploited in the design of metal-based drugs or diagnostic agents.
Industry
In industry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. The tributylstannyl group can also participate in organometallic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: is similar to other bicyclic compounds with stannyl groups, such as tributyltin hydride and tributyltin chloride.
Other bicyclic amines: Compounds like tropane and its derivatives share a similar bicyclic structure but differ in their functional groups.
Uniqueness
What sets this compound apart is its combination of a bicyclic core with a tributylstannyl group. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C31H51NO2Sn |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-[(E)-3-tributylstannylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H24NO2.3C4H9.Sn/c1-4-11-20-15-9-10-17(20)18(19(21)22-3)16(12-15)14-7-5-13(2)6-8-14;3*1-3-4-2;/h1,4-8,15-18H,9-12H2,2-3H3;3*1,3-4H2,2H3;/t15-,16+,17+,18-;;;;/m0..../s1 |
InChI Key |
IYOBVSSICDHLFI-VCBLYQLOSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)C)C(=O)OC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN1C2CCC1C(C(C2)C3=CC=C(C=C3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



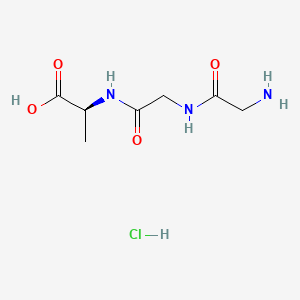
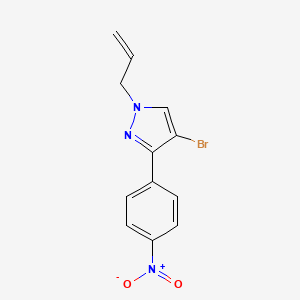



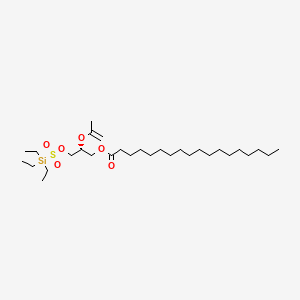
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)

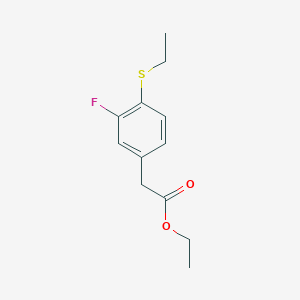
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
